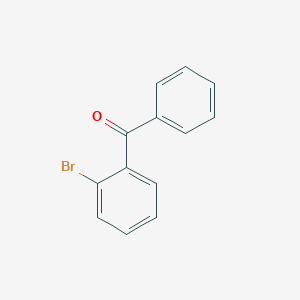
2-ブロモベンゾフェノン
概要
説明
2-Bromobenzophenone (2-BBP) is an organic compound with a wide range of uses. It is a colorless solid that is soluble in polar solvents, and its chemical formula is C13H9BrO. 2-BBP is a versatile compound with a wide range of applications in scientific research, such as in organic synthesis, drug discovery, and analytical chemistry.
科学的研究の応用
熱容量の異常
2-ブロモベンゾフェノンは、固体の熱容量の研究に使用されてきました。 0.4から30 Kまでの温度で測定された2-ブロモベンゾフェノン単結晶の熱容量は、無秩序な固体に固有の異常を示しています . これは、有機固体における物理現象の研究において貴重な化合物となります .
熱膨張
モノクリニックのオルト-ブロモベンゾフェノン(2-BrBP)の格子パラメータは、90〜300 Kの温度範囲で粉末X線回折を用いて決定されました . オルト-ブロモベンゾフェノンは、小さな線形膨張係数(約10 −5 K −1)を持ち、弱い異方性によって特徴付けられることがわかりました . これは、有機固体における熱膨張の研究に役立ちます .
多形
ベンゾフェノンとその誘導体、2-ブロモベンゾフェノンを含む、は多形が検出された最初の分子結晶です . これは、有機固体における物理現象の研究のためのモデルシステムとなります .
非線形光学
2-ブロモベンゾフェノンは、非線形光学に関連する実際的な問題に大きな関心を集めています . これは、光学工学の分野において貴重な化合物となります .
製薬用途
2-ブロモベンゾフェノンは、製薬分野にも大きな関心を集めています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w
Safety and Hazards
特性
IUPAC Name |
(2-bromophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEVIHIQUUXDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370777 | |
| Record name | 2-Bromobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13047-06-8 | |
| Record name | 2-Bromobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 2-Bromobenzophenone and what are its key spectroscopic features?
A1: 2-Bromobenzophenone (C13H9BrO) is an aromatic ketone featuring a bromine atom at the ortho position of one phenyl ring. Spectroscopically, it exhibits characteristic phosphorescence, with the emission profile being sensitive to its physical state (crystalline vs. glassy) and temperature. [, ] For instance, the glassy form exhibits a strong excimer emission even at low temperatures (4.2K), a feature close to that observed in crystals at higher temperatures. [] Furthermore, the monomeric emission in the glassy state displays a single C=O stretch series with broader bands compared to the crystalline form. []
Q2: How does the crystal structure of 2-Bromobenzophenone influence its thermal expansion properties?
A2: X-ray diffraction studies on 2-Bromobenzophenone crystals reveal a monoclinic structure. [, ] Interestingly, the metastable form II, obtained by crystallization from melt, exhibits uniaxial negative thermal expansion. [] This unusual behavior is attributed to the specific arrangement of molecules in the crystal lattice and the nature of intermolecular interactions, particularly aromatic interactions. []
Q3: 2-Bromobenzophenone undergoes interesting photochemical reactions. Could you elaborate on this aspect?
A3: 2-Bromobenzophenone is known to undergo photoinduced C-Br bond homolysis upon light irradiation. [, ] This process generates a 2-aroylaryl radical, which can then undergo Pschorr cyclization to yield fluorenones. [, ] The efficiency of this reaction is significantly influenced by the nature and position of substituents on the 2-bromobenzophenone molecule. For example, methoxy substitutions on the radical ring hinder cyclization due to increased electrophilicity. [] Conversely, substituents stabilizing the hydrofluorenyl intermediate formed during cyclization promote fluorenone formation. []
Q4: Can you describe an instance where 2-Bromobenzophenone's behavior was investigated in real-time using advanced techniques?
A4: Yes, synchrotron radiation time-resolved Laue diffraction was employed to study the melting process of a 2-Bromobenzophenone single crystal. [] This powerful technique allowed researchers to monitor the diffraction pattern changes in real-time as the crystal transitioned to a molten state upon exposure to the intense synchrotron radiation. [] This highlights the use of advanced techniques to study dynamic processes in materials.
Q5: Beyond its photochemical reactivity, are there other notable chemical reactions associated with 2-Bromobenzophenone?
A5: Indeed, 2-Bromobenzophenone has been shown to participate in nucleophilic substitution reactions. Specifically, it reacts with Grignard reagents (methyl, ethyl, and phenyl magnesium halides) where the organic group of the Grignard reagent replaces the bromine atom. [] Mechanistic studies suggest this occurs via an intramolecular nucleophilic substitution within a ketone-Grignard complex. [] This reaction expands the synthetic utility of 2-Bromobenzophenone, enabling further derivatization.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

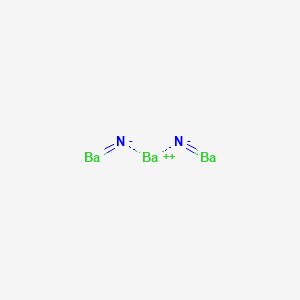
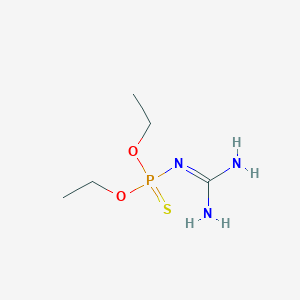
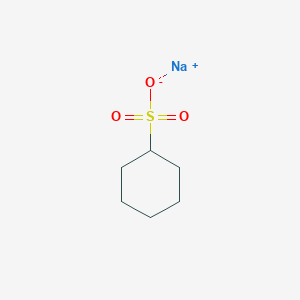
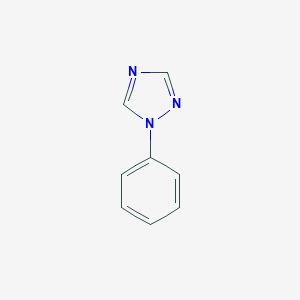
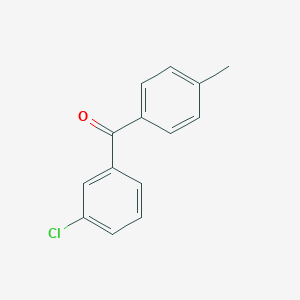
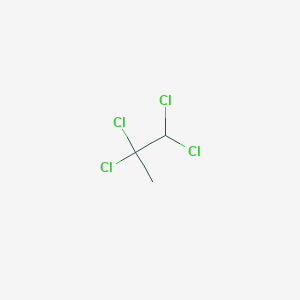



![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)
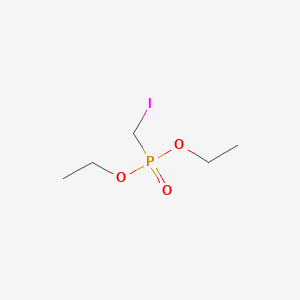
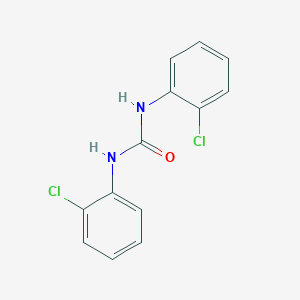
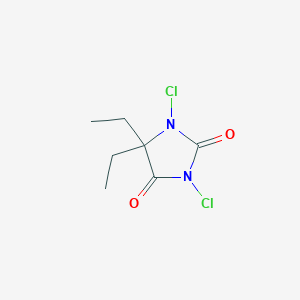
![2-Methyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B80396.png)